

# The Efficacy of BAY1163877 (Rogaratinib) in Patient-Derived Xenograft Models: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAY1163877**, also known as Rogaratinib, is a potent and selective small-molecule pan-fibroblast growth factor receptor (FGFR) inhibitor.<sup>[1][2][3]</sup> It targets FGFR1, 2, 3, and 4, key drivers in various oncogenic signaling pathways.<sup>[1][2]</sup> Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the *in vivo* efficacy of novel anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical evaluation of **BAY1163877** in PDX models, with a focus on quantitative efficacy data and detailed experimental methodologies.

## Mechanism of Action: Targeting the FGFR Signaling Cascade

**BAY1163877** exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. This blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. The primary pathway inhibited is the RAS-MAPK/ERK pathway, a central

signaling cascade in many cancers.<sup>[1]</sup> Inhibition of this pathway by **BAY1163877** has been demonstrated through the reduced phosphorylation of ERK1/2 in cancer cell lines.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway Inhibition by **BAY1163877**.

## Efficacy of **BAY1163877** in Lung Cancer PDX Models

The in vivo anti-tumor activity of **BAY1163877** has been evaluated in various PDX models of lung cancer, particularly those with FGFR overexpression. The following tables summarize the quantitative data from these studies.

Table 1: Monotherapy Efficacy of **BAY1163877** in a Lung Cancer PDX Model

| PDX Model | Cancer Type | FGFR Status                          | Treatment  | Dosage   | Dosing Schedule | T/C Ratio (%) |
|-----------|-------------|--------------------------------------|------------|----------|-----------------|---------------|
| DMS-114   | Lung        | FGFR1 Amplification & Overexpression | BAY1163877 | 50 mg/kg | BID, p.o.       | 34            |

T/C Ratio: Treatment/Control tumor volume ratio; a lower value indicates higher efficacy.

Table 2: Combination Therapy Efficacy of **BAY1163877** in Lung Cancer PDX Models

| PDX Model | Cancer Type | FGFR Status     | Treatment               | Dosage              | Dosing Schedule       | Outcome                                 |
|-----------|-------------|-----------------|-------------------------|---------------------|-----------------------|-----------------------------------------|
| LU299     | Lung        | High FGFR1 mRNA | BAY11638 77 + Docetaxel | 50 mg/kg + 30 mg/kg | BID, p.o. + Q7D, i.v. | Prolonged tumor response post-treatment |
| LXFL1121  | Lung        | High FGFR1 mRNA | BAY11638 77 + Docetaxel | 50 mg/kg + 30 mg/kg | BID, p.o. + Q7D, i.v. | Prolonged tumor response post-treatment |

## Experimental Protocols

### Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

A standardized protocol for the establishment and propagation of PDX models is crucial for reproducible results.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for PDX Model Studies.

**Detailed Steps:**

- **Tumor Tissue Acquisition:** Fresh tumor tissue is obtained from consenting patients following surgical resection.
- **Implantation:** Tumor fragments are subcutaneously implanted into the flanks of immunodeficient mice (e.g., NMRI nude or NOD/SCID gamma mice).
- **Tumor Growth and Passaging:** Once tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, they are excised and serially passaged into subsequent cohorts of mice for expansion.
- **Animal Welfare:** All animal experiments are conducted in accordance with institutional guidelines and regulations for animal welfare.

## In Vivo Antitumor Efficacy Studies

- **Animal Models:** Female immunodeficient mice (e.g., BALB/c nude) are used for the studies.
- **Tumor Implantation:** Mice are subcutaneously inoculated with tumor fragments from established PDX lines.
- **Randomization:** When tumors reach a predetermined volume (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups.
- **Drug Formulation and Administration:**
  - **BAY1163877:** Formulated in a vehicle such as 10% ethanol, 40% Solutol® HS 15, and 50% water, and administered orally (p.o.) twice daily (BID).[\[1\]](#)
  - Docetaxel: Administered intravenously (i.v.) once every 7 days (Q7D).
  - Vehicle Control: The formulation vehicle without the active compound is administered to the control group.
- **Monitoring and Endpoints:**
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.

- Animal body weight is monitored as an indicator of toxicity.
- The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio (%).

## Conclusion

**BAY1163877** (Rogaratinib) has demonstrated significant anti-tumor efficacy in patient-derived xenograft models of various cancers, particularly those with FGFR pathway alterations.<sup>[1]</sup> The data from these preclinical studies, supported by robust experimental methodologies, provide a strong rationale for the continued clinical development of **BAY1163877** as a targeted therapy for FGFR-driven malignancies. The use of PDX models will continue to be instrumental in identifying patient populations most likely to benefit from this and other FGFR inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Efficacy of BAY1163877 (Rogaratinib) in Patient-Derived Xenograft Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#bay1163877-in-patient-derived-xenograft-pdx-models>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)